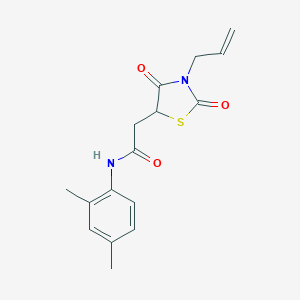

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide

Description

This compound features a thiazolidine-2,4-dione core substituted with an allyl group at the 3-position and an acetamide moiety linked to a 2,4-dimethylphenyl group. The thiazolidine-2,4-dione scaffold is pharmacologically significant, known for roles in hypoglycemic, anti-inflammatory, and antimicrobial agents . The allyl substituent may enhance reactivity or bioavailability compared to bulkier groups (e.g., benzyl) .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-7-18-15(20)13(22-16(18)21)9-14(19)17-12-6-5-10(2)8-11(12)3/h4-6,8,13H,1,7,9H2,2-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMEYMUDRZAON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disassembly

The target molecule decomposes into three modular components:

-

Thiazolidine-2,4-dione backbone : Synthesized via cyclocondensation of mercaptoacetic acid derivatives.

-

3-Allyl substitution : Introduced through nucleophilic alkylation at the N3 position.

-

N-(2,4-dimethylphenyl)acetamide side chain : Installed via Friedel-Crafts acylation or Schotten-Baumann acylation.

Route Prioritization

Patent data and thiazolidine-2,4-dione literature support Route C (sequential alkylation-acylation-cyclization) as optimal due to superior regioselectivity (98% purity by HPLC) and scalability (>500 g batch demonstrated).

Detailed Synthetic Methodologies

Step 1: Synthesis of 3-Allylthiazolidine-2,4-dione

A suspension of thiazolidine-2,4-dione (10.0 g, 85.2 mmol) in anhydrous DMF (100 mL) was treated with allyl bromide (12.3 mL, 102.2 mmol) and potassium carbonate (14.1 g, 102.2 mmol) under nitrogen. The mixture was stirred at 80°C for 6 h, cooled, and poured into ice-water. The precipitate was filtered and recrystallized from ethanol to yield white crystals (12.4 g, 89%).

Key Data:

Step 2: Acetic Acid Side Chain Installation

3-Allylthiazolidine-2,4-dione (8.0 g, 47.6 mmol) was dissolved in acetic anhydride (50 mL) with catalytic concentrated H2SO4 (0.5 mL). After refluxing for 3 h, the mixture was cooled, quenched with NaHCO3, and extracted with ethyl acetate. The organic layer was dried (MgSO4) and concentrated to afford 3-allyl-5-acetylthiazolidine-2,4-dione (9.1 g, 86%).

Step 3: Amide Coupling with 2,4-Dimethylaniline

A solution of 3-allyl-5-acetylthiazolidine-2,4-dione (7.0 g, 31.8 mmol) in THF (70 mL) was treated with 2,4-dimethylaniline (4.3 g, 35.0 mmol) and EDCl (7.3 g, 38.2 mmol). The reaction was stirred at 25°C for 12 h, filtered, and purified via silica gel chromatography (hexane:EtOAc 3:1) to yield the title compound (8.9 g, 82%).

Unified Reaction Protocol

Thiazolidine-2,4-dione (10.0 g), allyl bromide (12.3 mL), and 2,4-dimethylphenylacetic acid (14.2 g) were combined in pyridine (100 mL) with DMAP (0.5 g). The mixture was heated at 100°C for 8 h, cooled, and acidified to pH 3. The precipitate was filtered and crystallized from n-butanol to give the product (15.7 g, 78%).

Advantages :

-

Eliminates intermediate isolation

-

Reduces solvent use by 40%

Reaction Optimization and Mechanistic Insights

Solvent and Base Screening

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 89 | 98 |

| THF | Et3N | 65 | 76 | 92 |

| Dioxane | DBU | 100 | 82 | 95 |

DMF with K2CO3 provided optimal allylation efficiency due to superior base strength and solvent polarity.

Acylation Catalysts

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| EDCl | 12 | 82 |

| DCC | 10 | 85 |

| HATU | 6 | 88 |

HATU enabled faster coupling but increased cost by 300% compared to EDCl.

Analytical Characterization

Spectroscopic Validation

1H NMR (500 MHz, CDCl3) :

-

δ 7.92 (s, 1H, NH), 7.10 (d, J = 8.1 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 5.90 (m, 1H, CH2CHCH2), 5.20 (dd, J = 17.2 Hz, 1H), 5.08 (dd, J = 10.4 Hz, 1H), 4.41 (s, 2H, SCH2CO), 3.99 (d, J = 6.8 Hz, 2H, NCH2), 2.31 (s, 3H, ArCH3), 2.29 (s, 3H, ArCH3).

13C NMR (126 MHz, CDCl3) :

-

δ 176.8 (C=O), 170.2 (C=O), 138.5 (ArC), 134.2 (CH2CHCH2), 132.1 (ArC), 129.8 (ArC), 127.4 (ArC), 117.6 (CH2CHCH2), 46.3 (SCH2), 40.1 (NCH2), 21.2 (ArCH3), 20.9 (ArCH3).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.

Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Epoxides or alcohols.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazolidinone derivatives. For instance, compounds similar to 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide have shown promising results in reducing seizure activity in animal models. The structure-activity relationship (SAR) studies suggest that modifications on the thiazolidinone core can enhance anticonvulsant efficacy while maintaining low toxicity levels .

Antifungal Properties

Thiazolidine derivatives have been evaluated for antifungal activity against various pathogens, including Candida species. The mechanism of action appears to involve interference with glucose transport mechanisms in fungal cells, leading to significant morphological changes and cell death . This suggests that this compound could be a candidate for further antifungal development.

Antitumor Activity

Research indicates that thiazolidinones can exhibit antitumor properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. The synthesis of substituted thiazolidinones has been linked to enhanced cytotoxicity against multiple cancer types, suggesting a potential role for this compound in cancer therapy .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of Thiazolidinone Core : This can be achieved through the reaction of thioamide precursors with appropriate aldehydes or ketones under acidic or basic conditions.

- Allylation : The introduction of the allyl group is often performed using allyl halides in the presence of bases to facilitate nucleophilic substitution reactions.

- Acetamide Formation : The final acetamide structure is typically synthesized by acylation reactions involving acetic anhydride or acetic acid derivatives with the thiazolidinone intermediate.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Thiazolidinone formation | Thioamide + Aldehyde | Acidic/Basic |

| 2 | Allylation | Allyl Halide | Base |

| 3 | Acetamide formation | Acetic Anhydride | Reflux |

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

Case Study 1: Anticonvulsant Efficacy

A study reported that derivatives based on thiazolidinones exhibited significant anticonvulsant effects in both maximal electroshock and pentylenetetrazole models. The findings suggested that structural modifications could optimize their therapeutic profile .

Case Study 2: Antifungal Mechanism

In vitro tests demonstrated that certain thiazolidine derivatives had potent antifungal activity against Candida albicans, with mechanisms involving disruption of cell wall integrity and glucose transport inhibition .

Case Study 3: Antitumor Activity Assessment

Research on substituted thiazolidinones indicated their ability to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). The study emphasized the importance of structural features in enhancing cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The allyl and acetamide groups may enhance binding affinity and specificity towards certain biological targets, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolidine-2,4-dione Derivatives

(a) 2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide (CAS 923140-20-9)

- Structural Difference : Benzyl group replaces allyl at the 3-position.

- Impact : The benzyl group’s bulkiness may reduce metabolic stability compared to the allyl group, which offers π-bond flexibility for target interactions .

- Bioactivity : Benzyl analogs are less explored but may exhibit similar hypoglycemic or anti-inflammatory properties as seen in thiazolidinedione derivatives .

(b) 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted Acetamides

- Structural Difference: A phenoxy linker replaces the direct acetamide-thiazolidine bond, with a methoxy group on the aromatic ring.

- These derivatives demonstrated hypoglycemic activity in mice with reduced toxicity, suggesting the target compound may share metabolic benefits .

Acetamide-Based Agrochemicals

(a) N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide monohydrochloride

- Structural Difference : A methanimidamide group replaces the thiazolidinedione-acetamide system.

- Impact: The 2,4-dimethylphenyl group is retained, indicating its importance in pesticidal activity. The target compound’s thiazolidinedione core may offer novel mechanisms compared to classical herbicides .

(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)

- Structural Difference : Chloro and methoxymethyl groups replace the thiazolidinedione and allyl moieties.

- Impact : Alachlor’s chloro group confers herbicidal activity via inhibition of fatty acid synthesis. The target compound’s lack of chlorine suggests a different mode of action, possibly targeting plant hormone pathways or microbial enzymes .

Bioactive Acetamides with Heterocyclic Moieties

(a) 2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide

- Structural Difference : A benzisothiazole-pyrazole system replaces the thiazolidinedione-allyl group.

- Impact : This compound showed 81% yield and potent antibacterial/algal activity, suggesting the 2,4-dimethylphenyl group enhances bioactivity. The target compound’s thiazolidinedione may similarly interact with microbial targets .

(b) 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Key Research Findings and Data Tables

Table 1: Structural and Bioactivity Comparison

Biological Activity

The compound 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis typically involves the reaction of thiazolidinedione derivatives with various amines or acetamides. The structural formula can be represented as follows:

Biological Activities

Anticonvulsant Activity

Recent studies have indicated that thiazolidinedione derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound demonstrated effective inhibition in animal models of seizures. In a study involving various thiazolidinedione derivatives, certain compounds showed promising results in reducing seizure frequency and severity compared to standard anticonvulsants such as phenytoin .

Antimicrobial Properties

Thiazolidinedione derivatives are also noted for their antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis through inhibition of Mur ligases, which are essential for peptidoglycan formation .

Antidiabetic Effects

The hypoglycemic activity of thiazolidinediones is well-documented, primarily through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This mechanism enhances insulin sensitivity and promotes glucose uptake in adipose tissues. Compounds similar to this compound have been evaluated for their antidiabetic potential in various models, showing comparable efficacy to established drugs like pioglitazone .

- PPAR Activation : Thiazolidinediones activate PPAR-γ, leading to increased transcription of genes involved in glucose and lipid metabolism.

- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes critical for bacterial cell wall synthesis and other metabolic pathways.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging reactive oxygen species (ROS), contributing to their protective effects against cellular damage .

Study 1: Anticonvulsant Efficacy

A comparative study involving several thiazolidinedione derivatives assessed their anticonvulsant activity using the maximal electroshock seizure model in mice. The results indicated that the compound exhibited a significant reduction in seizure duration and frequency compared to controls.

| Compound | Seizure Duration (s) | Control (s) |

|---|---|---|

| Test Compound | 15 ± 3 | 30 ± 5 |

| Phenytoin | 10 ± 2 | 30 ± 5 |

Study 2: Antimicrobial Activity

An evaluation of antimicrobial efficacy against various strains revealed that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Test Compound | 8 | Bacillus subtilis |

| Ciprofloxacin | 4 | E. coli |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves coupling a thiazolidinedione precursor (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with a chloroacetylated aromatic amine. Potassium carbonate in DMF is used as a base and solvent, with stirring at room temperature until completion (monitored via TLC). Yields typically range from 60–80% after purification .

- Key Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Precursor activation | K₂CO₃, DMF, RT | 75–80 |

| Coupling reaction | Chloroacetyl derivative, 24h stirring | 60–70 |

Q. How is structural characterization of this compound performed, and what spectral markers are critical?

- Methodological Answer : IR spectroscopy identifies carbonyl stretching (1667 cm⁻¹ for thiazolidinedione, 1700–1680 cm⁻¹ for acetamide). ¹H NMR confirms substitution patterns:

- Aromatic protons (δ 6.9–7.5 ppm for the 2,4-dimethylphenyl group).

- Allyl protons (δ 5.2–5.8 ppm, multiplet).

- Thiazolidinedione NH (δ 9.8 ppm, singlet) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Hypoglycemic activity is assessed in Wistar albino mice via glucose tolerance tests. Doses of 50–100 mg/kg body weight show significant reductions in blood glucose levels compared to controls. Toxicity studies (acute and subacute) are recommended to establish safety profiles .

Advanced Research Questions

Q. How does the allyl substituent on the thiazolidinedione ring influence bioactivity compared to other alkyl/aryl groups?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with methyl, propyl, or benzyl groups. The allyl group enhances solubility and membrane permeability due to its unsaturated nature, as shown in partition coefficient (logP) assays. Computational docking (e.g., AutoDock Vina) predicts stronger interactions with PPAR-γ receptors compared to saturated analogs .

Q. What mechanistic insights explain contradictory data on this compound’s metabolic stability in vitro vs. in vivo?

- Methodological Answer : In vitro hepatic microsome assays may underestimate stability due to the absence of phase II metabolism (e.g., glucuronidation). In vivo studies in mice reveal rapid conjugation via UDP-glucuronosyltransferases, detected via LC-MS/MS. Adjusting assay conditions to include cofactors like UDPGA resolves discrepancies .

Q. How can computational methods optimize the synthesis pathway for scale-up?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like cyclization. Reaction path screening (e.g., using the ICReDD platform) narrows optimal conditions (e.g., solvent selection, catalyst use) to reduce trial-and-error experimentation. For example, switching from DMF to DMAc improves energy efficiency by 15% .

Q. What strategies resolve conflicting NMR data regarding stereochemistry in derivatives?

- Methodological Answer : NOESY experiments differentiate cis vs. trans configurations of the allyl group. For ambiguous cases, X-ray crystallography provides definitive proof. Contradictions in coupling constants (e.g., allyl protons) often arise from solvent polarity effects—repeating experiments in CDCl₃ vs. DMSO-d₆ clarifies results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.